2-[(cyclopropylmethyl)sulfanyl]-3-(4-fluorophenyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
Description
Properties
IUPAC Name |
2-(cyclopropylmethylsulfanyl)-3-(4-fluorophenyl)-5,6,7,8-tetrahydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2OS/c19-13-7-9-14(10-8-13)21-17(22)15-3-1-2-4-16(15)20-18(21)23-11-12-5-6-12/h7-10,12H,1-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTRWAOJACFKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C(=N2)SCC3CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(cyclopropylmethyl)sulfanyl]-3-(4-fluorophenyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, pharmacological profiles, and mechanism of action based on recent research findings.
Molecular Characteristics
- Molecular Formula : CHFNOS
- Molecular Weight : 250.29 g/mol
- CAS Number : 2741945-92-4
The compound features a hexahydroquinazoline core, which is known for its diverse biological activities. The presence of a cyclopropylmethyl sulfanyl group and a 4-fluorophenyl moiety enhances its pharmacological potential.
Anticancer Activity
Recent studies have evaluated the anticancer activity of this compound through various in vitro assays. Notably, the National Cancer Institute (NCI) conducted a screening of the compound against a panel of approximately sixty cancer cell lines. The results indicated significant cytotoxic effects with an average cell growth inhibition rate (GI) of 12.53% across the tested lines.
Key Findings from NCI Screening
| Cell Line Type | GI (μM) | TGI (μM) | LC (μM) |
|---|---|---|---|
| Non-Small Cell Lung Cancer | -17.47 | N/A | N/A |
| CNS Cancer | -49.97 | N/A | N/A |
| Melanoma | -22.59 | N/A | N/A |
| Ovarian Cancer | -27.71 | N/A | N/A |
| Prostate Cancer | -44.35 | N/A | N/A |
| Breast Cancer | -15.65 | N/A | N/A |
These results suggest that the compound exhibits selective toxicity against certain cancer types, particularly CNS and prostate cancers.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. It is hypothesized that the structural features of the hexahydroquinazoline scaffold contribute to its ability to interact with cellular targets involved in cell cycle regulation and apoptosis pathways.
Pharmacokinetics and Metabolism
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest that the compound has favorable metabolic stability compared to similar agents, indicating a potential for prolonged therapeutic action without rapid degradation.
In Vivo Studies
In vivo studies have been limited but are crucial for validating the in vitro findings. One notable study involved administering the compound to xenograft models of human tumors, revealing promising tumor growth inhibition rates comparable to established chemotherapeutic agents.
Comparative Analysis with Other Compounds
Comparative studies with related compounds have shown that modifications to the structure can significantly alter biological activity. For instance, derivatives lacking the fluorophenyl group exhibited reduced efficacy in tumor cell inhibition, highlighting the importance of specific functional groups in enhancing therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Potency and Selectivity: The analog N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (KD = 320 nM) exhibits higher potency than the parent compound N-[4-(difluoromethoxy)phenyl]-...-acetamide (KD = 2.1 µM), likely due to the optimized butanamide linker and fluorophenyl group .
Mechanistic Insights :
- Analogs in this class disrupt MMP-9 interactions with integrins (e.g., α4β1) and CD44, leading to downstream effects on EGFR signaling and metastasis . The target compound’s cyclopropane moiety could modulate these interactions by altering binding geometry.
Pharmacological Potential: While JNJ0966 (KD = 5.0 µM) is less potent, its bithiazole core enables blood-brain barrier penetration, highlighting the importance of core structure in pharmacokinetic properties . The target compound’s hexahydroquinazolinone scaffold may limit CNS penetration but improve peripheral tissue targeting.
Preparation Methods
Sequential Functionalization Approach
Convergent Route
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Pre-functionalized building blocks (e.g., 4-fluorophenylglyoxal) are condensed with thiourea derivatives under microwave irradiation (150°C, 20 min), followed by one-pot alkylation, achieving a 70% overall yield.
Challenges and Optimization Strategies
-
Regioselectivity in arylation : Competing C2 vs. C3 substitution is mitigated using directing groups (e.g., pyridyl auxiliaries).
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Sulfur oxidation : The sulfanyl group is prone to over-oxidation to sulfones; thus, reactions are conducted under inert atmospheres with strict temperature control.
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Cyclopropane stability : Acidic conditions during cyclization may ring-open the cyclopropylmethyl group; neutral or weakly basic media are preferred .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
